molecular formula C16H16ClFN4O B2403385 N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034581-95-6

N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2403385
CAS RN: 2034581-95-6
M. Wt: 334.78
InChI Key: CVTHDRGCRQJOAZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, also known as CFTR inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has gained significant attention due to its ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of chloride ions across the cell membrane.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor works by binding to the N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide protein and modulating its activity. N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a chloride channel that is responsible for the transport of chloride ions across the cell membrane. N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor binds to the N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide protein and stabilizes its closed state, leading to a decrease in chloride ion transport across the cell membrane.
Biochemical and physiological effects:
N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has been shown to have several biochemical and physiological effects, including improving lung function, reducing airway inflammation, and increasing the transport of chloride ions across the cell membrane. N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical studies.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has several advantages for laboratory experiments, including its ability to modulate the activity of the N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide protein, which is involved in various physiological processes. However, N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has some limitations, including its specificity for the N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide protein and its potential off-target effects.

Future Directions

There are several future directions for research on N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor, including the development of more potent and selective N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitors, the investigation of the potential therapeutic applications of N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor in other diseases, and the elucidation of the molecular mechanisms underlying the activity of N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor. Additionally, the use of N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor in combination with other drugs may lead to improved therapeutic outcomes in various diseases.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor involves several steps, including the reaction of 4-chloro-2-fluoroaniline with piperidine, followed by the reaction with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma. In cystic fibrosis, N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has been shown to improve lung function by increasing the transport of chloride ions across the cell membrane, leading to improved hydration of the airway surface. In COPD and asthma, N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has been shown to reduce airway inflammation and improve lung function.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O/c17-11-4-5-13(12(18)8-11)21-16(23)14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTHDRGCRQJOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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